Methyl 2-amino-2-(4-(methylthio)phenyl)acetate
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Overview
Description
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate is an organic compound with a complex structure that includes an amino group, a methylsulfanyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate can be achieved through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness: Methyl 2-amino-2-[4-(methylsulfanyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-3-5-8(14-2)6-4-7/h3-6,9H,11H2,1-2H3 |
InChI Key |
SSDMEJKAIIESFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)SC)N |
Origin of Product |
United States |
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